molecular formula C19H18IN3O2 B2485702 propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251626-29-5

propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2485702
CAS No.: 1251626-29-5
M. Wt: 447.276
InChI Key: YLAKTNZZXLHXAO-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an iodophenyl group and a naphthyridine core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-[(2-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
  • Propan-2-yl 4-[(2-chlorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
  • Propan-2-yl 4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Uniqueness

The presence of the iodophenyl group in propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity.

Properties

IUPAC Name

propan-2-yl 4-(2-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O2/c1-11(2)25-19(24)14-10-21-18-13(9-8-12(3)22-18)17(14)23-16-7-5-4-6-15(16)20/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKTNZZXLHXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3I)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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